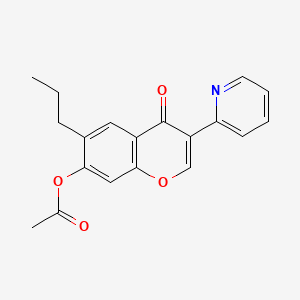

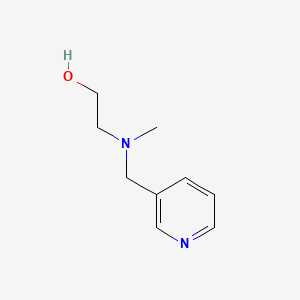

![molecular formula C₂₅H₂₈N₄S B1663315 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole CAS No. 136609-26-2](/img/structure/B1663315.png)

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole

Übersicht

Beschreibung

“1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, one study synthesized a compound similar to the one by direct and thermal condensation methods . The synthesis was characterized by different spectral analysis .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H and 13C NMR . The optimized geometry completed the theoretical calculation .Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions . For instance, one study reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

RP 70676: is a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), with an IC50 value of 44 nM for the rabbit enzyme . This compound has been shown to reduce plasma and arterial cholesterol levels in rabbits when administered at a dose of 1 mg/kg . Its role in modulating cholesterol metabolism makes it a valuable tool for cardiovascular research, particularly in the study of dyslipidemias and atherosclerosis.

Metabolic Disease Studies

The inhibition of ACAT by RP 70676 suggests its potential application in the study of metabolic diseases, especially those related to lipid metabolism . It could be used to investigate the mechanisms of cholesterol storage and mobilization in conditions like obesity and diabetes.

Lipid Biochemistry

In lipid biochemistry, RP 70676 can be used to explore the synthesis and function of complex lipids. Its ability to interfere with cholesterol esterification could help in understanding the role of different lipid species in cellular processes .

Antimicrobial Potential

Imidazole derivatives, such as RP 70676 , have been reported to exhibit antimicrobial properties . This compound could be used to study the efficacy and mechanism of action against various microbial pathogens, potentially leading to the development of new antimicrobial agents.

Antioxidant Activity

Compounds containing the imidazole moiety, including RP 70676 , have shown antioxidant activity . Research involving this compound could provide insights into its capacity to scavenge free radicals and protect against oxidative stress.

Therapeutic Drug Development

Given its biochemical properties, RP 70676 could serve as a lead compound in the development of therapeutic drugs. Its structural features and inhibitory activity on ACAT make it a candidate for further modification and optimization in drug discovery programs .

Wirkmechanismus

Target of Action

RP 70676, also known as 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole, is a potent inhibitor of Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body .

Mode of Action

RP 70676 interacts with ACAT by binding to it and inhibiting its activity . This inhibition prevents the conversion of free cholesterol into cholesteryl esters, a form of cholesterol that can be stored in the body . The IC50 values, which represent the concentration of RP 70676 required to inhibit 50% of ACAT activity, are 25 nM for rat ACAT and 44 nM for rabbit ACAT .

Biochemical Pathways

The primary biochemical pathway affected by RP 70676 is the cholesterol metabolism pathway. By inhibiting ACAT, RP 70676 reduces the formation of cholesteryl esters, thereby affecting the storage and distribution of cholesterol in the body . This can have downstream effects on various processes in the body that rely on cholesterol, including the synthesis of steroid hormones and bile acids.

Pharmacokinetics

It has been reported that rp 70676 is well absorbed with plasma levels in nzw rabbits when administered orally at a dose of 10 mg/kg .

Result of Action

The inhibition of ACAT by RP 70676 leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of stored cholesterol in the body, potentially impacting conditions related to cholesterol metabolism .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPITLNVYVCTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,9R)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)

![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)

![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)